molecular formula C13H24O3 B14462796 Methyl 12-hydroxydodec-9-enoatato CAS No. 65715-78-8

Methyl 12-hydroxydodec-9-enoatato

Cat. No.: B14462796
CAS No.: 65715-78-8
M. Wt: 228.33 g/mol
InChI Key: UEHUKETWTYBLMM-UHFFFAOYSA-N
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Description

Methyl 12-hydroxydodec-9-enoatato is an organic compound with the molecular formula C13H24O3. It is characterized by the presence of an ester group, a hydroxyl group, and a double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 12-hydroxydodec-9-enoatato typically involves the esterification of 12-hydroxydodec-9-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of catalysts such as immobilized enzymes can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 12-hydroxydodec-9-enoatato undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 12-hydroxydodec-9-enoatato has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development and delivery systems.

    Industry: It is used in the production of polymers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of Methyl 12-hydroxydodec-9-enoatato involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 12-hydroxydodec-9-enoatato is unique due to its specific combination of functional groups and carbon chain length. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

65715-78-8

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

methyl 12-hydroxydodec-9-enoate

InChI

InChI=1S/C13H24O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h6,8,14H,2-5,7,9-12H2,1H3

InChI Key

UEHUKETWTYBLMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCC=CCCO

Origin of Product

United States

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